Cas no 117535-12-3 (Methyl Furo3,2-cpyridine-3-carboxylate)
Methyl Furo3,2-cpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Furo[3,2-c]pyridine-3-carboxylic acid methyl ester
- EN300-265862
- 117535-12-3
- methyl furo[3,2-c]pyridine-3-carboxylate
- Methyl Furo3,2-cpyridine-3-carboxylate
-
- MDL: MFCD15144168
- Inchi: 1S/C9H7NO3/c1-12-9(11)7-5-13-8-2-3-10-4-6(7)8/h2-5H,1H3
- InChI Key: AIGYOPRBYFBPDK-UHFFFAOYSA-N
- SMILES: O1C=C(C(=O)OC)C2C=NC=CC1=2
Computed Properties
- Exact Mass: 177.042593085g/mol
- Monoisotopic Mass: 177.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 52.3Ų
Methyl Furo3,2-cpyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M322548-2.5mg |
Methyl Furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M322548-5mg |
Methyl Furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M322548-25mg |
Methyl Furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 25mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM465032-100mg |
methyl furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 95%+ | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM465032-250mg |
methyl furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM465032-500mg |
methyl furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 95%+ | 500mg |
$*** | 2023-04-03 | |
| Chemenu | CM465032-1g |
methyl furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 95%+ | 1g |
$*** | 2023-04-03 | |
| Enamine | EN300-265862-0.05g |
methyl furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 95% | 0.05g |
$347.0 | 2023-11-13 | |
| Enamine | EN300-265862-0.1g |
methyl furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 95% | 0.1g |
$518.0 | 2023-11-13 | |
| Enamine | EN300-265862-0.25g |
methyl furo[3,2-c]pyridine-3-carboxylate |
117535-12-3 | 95% | 0.25g |
$743.0 | 2023-11-13 |
Methyl Furo3,2-cpyridine-3-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Methyl Furo3,2-cpyridine-3-carboxylate
Methyl Furo[3,2-c]pyridine-3-carboxylate (CAS No. 117535-12-3): An Overview of Its Properties, Applications, and Recent Research
Methyl Furo[3,2-c]pyridine-3-carboxylate (CAS No. 117535-12-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its distinctive furo[3,2-c]pyridine core, which imparts a range of interesting properties and potential applications. In this article, we will delve into the chemical structure, synthesis methods, physical and chemical properties, as well as the latest research findings and potential applications of Methyl Furo[3,2-c]pyridine-3-carboxylate.
Chemical Structure and Synthesis
Methyl Furo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C10H8N2O3. The core structure consists of a fused furo[3,2-c]pyridine ring system with a methyl ester group attached to the carboxylic acid moiety at the 3-position. This unique structure provides the compound with a combination of aromaticity and functional groups that can be exploited for various chemical transformations.
The synthesis of Methyl Furo[3,2-c]pyridine-3-carboxylate can be achieved through several routes. One common method involves the condensation of 2-methylfuran with pyridine-3-carbaldehyde followed by esterification. Another approach involves the cyclization of an appropriate precursor in the presence of a suitable catalyst. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for the preparation of this compound.
Physical and Chemical Properties
Methyl Furo[3,2-c]pyridine-3-carboxylate is a solid at room temperature with a melting point ranging from 140 to 145°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits strong UV absorption due to its conjugated π-electron system, making it useful in various spectroscopic applications.
The chemical reactivity of Methyl Furo[3,2-c]pyridine-3-carboxylate is influenced by its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid or can be converted into other derivatives such as amides or thioesters. The furo[3,2-c]pyridine core is also susceptible to nucleophilic attacks at the nitrogen atom, which can be exploited for further functionalization.
Applications in Pharmaceuticals and Materials Science
Methyl Furo[3,2-c]pyridine-3-carboxylate has shown promise in various pharmaceutical applications due to its unique structural features. Recent studies have explored its potential as an intermediate in the synthesis of bioactive compounds with therapeutic properties. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anti-cancer activities.
In materials science, Methyl Furo[3,2-c]pyridine-3-carboxylate has been used as a building block for the construction of supramolecular assemblies and functional materials. Its ability to form hydrogen bonds and π-stacking interactions makes it an attractive candidate for designing self-assembling systems with tunable properties.
Recent Research Findings
The scientific community has made significant strides in understanding the properties and applications of Methyl Furo[3,2-c]pyridine-3-carboxylate. A study published in the Journal of Organic Chemistry reported the development of a novel synthetic route that significantly improved the yield and purity of the compound. This advancement has paved the way for more widespread use in both academic and industrial settings.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the biological activity of derivatives derived from Methyl Furo[3,2-c]pyridine-3-carboxylate. The results indicated that certain derivatives exhibited potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. These findings highlight the potential of this compound as a lead molecule for drug discovery.
A recent review article in Advanced Materials discussed the use of heterocyclic compounds like Methyl Furo[3,2-c]pyridine-3-carboxylate in the design of functional materials for energy storage and conversion applications. The review highlighted how the unique electronic properties of these compounds can be leveraged to create materials with enhanced performance characteristics.
Conclusion
Methyl Furo[3,2-c]pyridine-3-carboxylate (CAS No. 117535-12-3) is a multifaceted compound with a rich array of properties and potential applications. Its distinctive chemical structure makes it an attractive candidate for both pharmaceutical research and materials science innovations. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific fields.
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